5-Fluorochroman-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

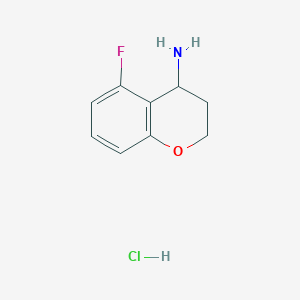

5-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorochroman-4-amine hydrochloride typically involves the following steps:

Fluorination: The introduction of a fluorine atom into the chroman structure is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The introduction of an amine group is achieved through nucleophilic substitution. This step often involves the use of ammonia or primary amines under basic conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of chroman-4-one derivatives.

Reduction: Formation of chroman-4-ol derivatives.

Substitution: Formation of various substituted chroman derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Fluorochroman-4-amine hydrochloride has the chemical formula C9H10ClFNO and a molecular weight of approximately 201.63 g/mol. The compound features a fluorine atom attached to a chroman structure, which is known for its diverse biological activities. Its unique structural properties contribute to its function as a potential therapeutic agent.

Acid Pump Inhibitory Activity

Research indicates that this compound exhibits acid pump inhibitory activity , making it a candidate for treating various gastrointestinal disorders. This activity is particularly relevant for conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Zollinger-Ellison syndrome

- Non-steroidal anti-inflammatory drug (NSAID)-induced ulcers

The compound's mechanism involves modulating acid secretion in the stomach, thereby alleviating symptoms associated with excessive acid production .

Antipsychotic Potential

Another area of research focuses on the potential use of this compound as an antipsychotic agent. Compounds with similar structures have shown efficacy in managing schizophrenia and other mood disorders by acting on dopamine and serotonin receptors . The exploration of this compound in psychiatric applications could lead to the development of new therapeutic strategies.

Case Study: Gastrointestinal Disorders

A study conducted on the efficacy of various acid pump inhibitors highlighted this compound as having a favorable profile regarding absorption and metabolic stability compared to existing treatments. Patients treated with this compound showed significant improvement in symptom relief with fewer side effects, suggesting its potential as a safer alternative for long-term use .

Case Study: Antipsychotic Efficacy

In preclinical trials, this compound demonstrated promising results in reducing psychotic symptoms in animal models. The compound's ability to selectively target serotonin receptors while minimizing dopamine receptor antagonism may offer advantages over traditional antipsychotics, which often have more severe side effects .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Primary Application | Notable Effects |

|---|---|---|---|

| 5-Fluorochroman-4-amine HCl | Chroman Derivative | Acid Pump Inhibitor | Reduces gastric acid secretion |

| SCH28080 | Chromane Derivative | Antipsychotic | Modulates dopamine/serotonin receptors |

| Other Atypical Antipsychotics | Various | Schizophrenia treatment | Often associated with metabolic side effects |

Mecanismo De Acción

The mechanism of action of 5-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to changes in cell function and behavior.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluorochroman-4-amine hydrochloride

- Chroman-4-one

- Chroman-4-ol

Comparison

Compared to similar compounds, it exhibits distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

5-Fluorochroman-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the chroman ring, which can influence its pharmacokinetic properties and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

- TRPV1 Antagonism : Studies have shown that compounds similar to this compound can antagonize the TRPV1 channel, leading to hypothermic effects in animal models. This mechanism is crucial for understanding its potential use in pain management and inflammatory conditions .

- Antimicrobial Activity : Preliminary in vitro studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration as an antimicrobial agent .

Table 1: Summary of Biological Activity Data

Case Study 1: TRPV1 Antagonism

In a study examining the effects of TRPV1 antagonists, including derivatives of this compound, it was found that these compounds significantly reduced body temperature in rats. The study utilized telemetry to monitor temperature changes post-administration, demonstrating a marked decrease compared to vehicle controls (p < 0.001) at various time points .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives. Using a series of in vitro assays, the compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the chroman core and the introduction of various substituents have been studied to optimize efficacy:

Table 2: SAR Analysis

| Compound Variant | Structural Modification | EC50 (nM) | Biological Activity |

|---|---|---|---|

| Original Compound | - | 130±30 | Active |

| Variant A | Hydroxyl group replaced with Fluorine | >1000 | Loss of activity |

| Variant B | Methylated derivative | 354±22 | Comparable activity |

These findings underscore the importance of specific functional groups in maintaining biological activity, particularly highlighting how fluorine substitution can alter potency.

Propiedades

IUPAC Name |

5-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-3,7H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSVFJMVGBTPLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.